molecular formula C18H15BrN2O4S B5219683 Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5219683
M. Wt: 435.3 g/mol
InChI Key: CSLMNVIQLXZUQU-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazole ring, and a bromophenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The final compound is obtained by coupling the furan, bromophenyl, and thiazole intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced carbonyl compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 2-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate and 2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate share structural similarities.

    Uniqueness: The presence of the bromophenyl group in this compound may confer distinct biological activities and reactivity compared to its chlorinated or fluorinated analogs.

Properties

IUPAC Name

ethyl 2-[[5-(4-bromophenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c1-3-24-17(23)15-10(2)20-18(26-15)21-16(22)14-9-8-13(25-14)11-4-6-12(19)7-5-11/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLMNVIQLXZUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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